
2-Hydroxypentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypentanamide is an organic compound with the molecular formula C5H11NO2. It is a type of amide, specifically a hydroxylated derivative of pentanamide. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxypentanamide can be synthesized through several methods. One common approach involves the direct amidation of esters with sodium amidoboranes (NaNHRBH3) at room temperature without using catalysts . This method is rapid, chemoselective, and features quantitative conversion.
Industrial Production Methods: Industrial production of this compound often involves the reaction of γ-valerolactone with phenethylamine under controlled conditions . This process is efficient and yields high purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypentanamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxypentanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers, pesticides, and other industrial products
Mechanism of Action
The mechanism of action of 2-Hydroxypentanamide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its hydroxyl group allows it to participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 5-Hydroxypentanamide
- N-phenethyl-4-hydroxypentanamide
- N-(4-hydroxy-3-methoxybenzyl)-4-hydroxypentanamide
Comparison: 2-Hydroxypentanamide is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties compared to other similar compounds. For instance, 5-Hydroxypentanamide has the hydroxyl group on a different carbon, leading to variations in reactivity and applications .
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
2-hydroxypentanamide |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4(7)5(6)8/h4,7H,2-3H2,1H3,(H2,6,8) |
InChI Key |
DPSHJKZKKFYEHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


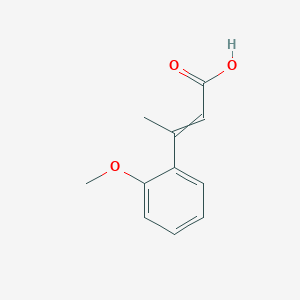
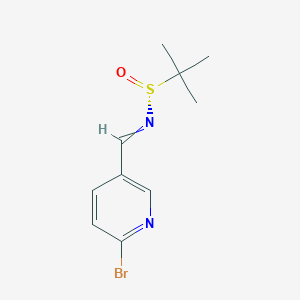


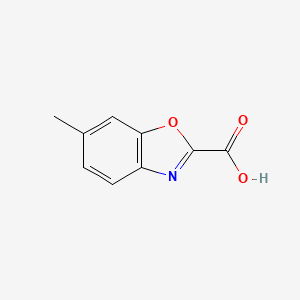

![3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11723271.png)

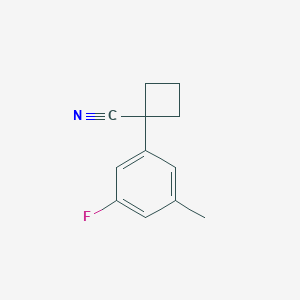
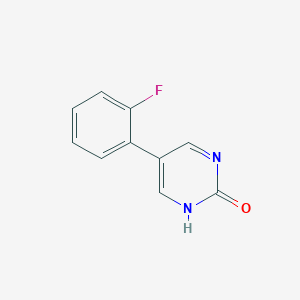
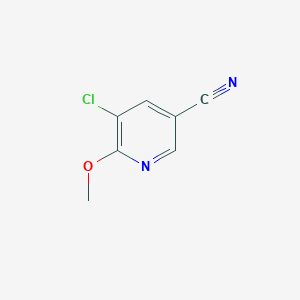


![1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)
